

An In-depth Technical Guide to the Therapeutic Targeting of Interleukin-23

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Compound of Interest

Compound Name: JG-23

Cat. No.: B10857981

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A Note on Nomenclature: Initial searches for "**JG-23**" did not yield a specific therapeutic agent. However, the search results consistently highlighted the critical role of Interleukin-23 (IL-23) as a therapeutic target in a variety of immune-mediated diseases. It is highly probable that the intended subject of this guide is the therapeutic targeting of IL-23. Therefore, this document will provide a comprehensive overview of Interleukin-23 as a key therapeutic target.

Introduction

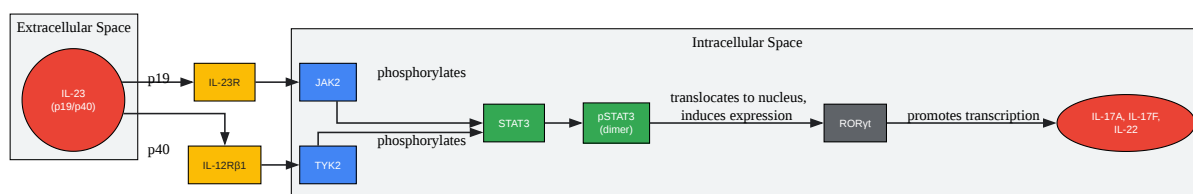
Interleukin-23 (IL-23) is a heterodimeric pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases.[1][2] Composed of two subunits, p19 and p40, IL-23 is a key regulator of the T helper 17 (Th17) cell pathway.[3][4] By promoting the expansion and maintenance of Th17 cells, IL-23 drives the production of downstream inflammatory cytokines, such as IL-17, leading to chronic inflammation and tissue damage.[3][5][6] This central role in the inflammatory cascade has established IL-23 as a major therapeutic target for a range of conditions, including psoriasis, psoriatic arthritis, and inflammatory bowel disease (Crohn's disease and ulcerative colitis).[3][7][8]

This technical guide provides an in-depth overview of the therapeutic targeting of IL-23, intended for researchers, scientists, and drug development professionals. It covers the IL-23 signaling pathway, the mechanisms of action of IL-23 inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.

The IL-23 Signaling Pathway

IL-23 exerts its pro-inflammatory effects through a well-defined signaling cascade. The pathway is initiated by the binding of IL-23 to its cell surface receptor complex, which is composed of the IL-12R β 1 and IL-23R subunits.[4] This binding event triggers a series of intracellular phosphorylation events, primarily mediated by the Janus kinase (JAK) family of enzymes, specifically JAK2 and TYK2.[3][9]

The activation of JAK2 and TYK2 leads to the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, predominantly STAT3.[3][9] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor, inducing the expression of genes that promote Th17 cell differentiation and survival, including the master regulator ROR γ t.[4][10] This leads to the production and secretion of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22, which are the primary drivers of the inflammatory response in target tissues.[11][12]



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Figure 1: IL-23 Signaling Pathway

Therapeutic Inhibitors of the IL-23 Pathway

The development of monoclonal antibodies that specifically target the IL-23 pathway has revolutionized the treatment of several autoimmune diseases. These inhibitors can be broadly categorized into two classes based on their target subunit:

- **Anti-p19 Subunit Inhibitors:** These antibodies specifically bind to the p19 subunit of IL-23, preventing it from interacting with the IL-23R. This targeted approach selectively blocks the IL-23 pathway without affecting IL-12 signaling, which shares the p40 subunit. Examples include guselkumab and risankizumab.[\[1\]](#)[\[13\]](#)
- **Anti-p40 Subunit Inhibitors:** These antibodies bind to the p40 subunit, which is common to both IL-23 and IL-12. Consequently, they inhibit the signaling of both cytokines. Ustekinumab is a prominent example of this class of inhibitors.[\[11\]](#)[\[13\]](#)

Quantitative Data on IL-23 Inhibitors

The efficacy of IL-23 inhibitors can be quantified through various in vitro and clinical parameters. The following tables summarize key quantitative data for prominent IL-23 inhibitors.

Table 1: In Vitro Binding Affinity and Kinetics of IL-23 Antibodies

Antibody	Target Subunit	KD (pM)	ka (10 ⁶ M ⁻¹ s ⁻¹)	kd (10 ⁻⁵ s ⁻¹)	Reference
Risankizumab	p19	21	1.5	0.3	[14]
Guselkumab	p19	35	1.2	0.4	[14]
Tildrakizumab	p19	136	1.0	1.4	[14]
Ustekinumab	p40	106	1.3	1.4	[14]

KD (equilibrium dissociation constant), ka (association rate constant), kd (dissociation rate constant). Data from surface plasmon resonance (SPR) measurements at 37°C with single-chain human IL-23.[\[14\]](#)

Table 2: Clinical Efficacy of IL-23 Inhibitors in Plaque Psoriasis

Drug	Trial	Primary Endpoint	Guselku mab	Adalimu mab	Ustekinumab	Placebo	Reference
Guselku mab	VOYAGE 1	PASI 90 at Week 16	73.3%	49.7%	-	2.9%	[15]
Guselku mab	VOYAGE 2	PASI 90 at Week 16	70.0%	46.8%	-	2.4%	[15][16]
Risankizumab	UltIMMa-1	PASI 90 at Week 16	75.3%	-	42.0%	4.9%	[17]

PASI 90: 90% reduction in Psoriasis Area and Severity Index score.

Table 3: Clinical Efficacy of IL-23 Inhibitors in Crohn's Disease

Drug	Trial	Primary Endpoint	Risankizu mab (600mg IV)	Risankizu mab (1200mg IV)	Placebo	Reference
Risankizu mab	ADVANCE	Clinical Remission at Wk 12	43%	41%	21%	[18]
Risankizu mab	MOTIVATE	Clinical Remission at Wk 12	35%	42%	19%	[18]

Table 4: Clinical Efficacy of IL-23 Inhibitors in Ulcerative Colitis

Drug	Trial	Primary Endpoint	Guselku mab (200mg IV)	Guselku mab (100mg SC)	Placebo	Reference
Guselkumab	QUASAR	Clinical Remission at Wk 12	23%	-	7%	[19]
Guselkumab	QUASAR	Clinical Remission at Wk 44	50% (200mg SC)	45%	19%	[19]
Risankizumab	INSPIRE	Clinical Remission at Wk 12	20.3% (1200mg IV)	-	6.2%	[20]
Ustekinumab	UNIFI	Symptomatic Remission at Wk 200	55.2%	-	-	[21]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize IL-23 inhibitors.

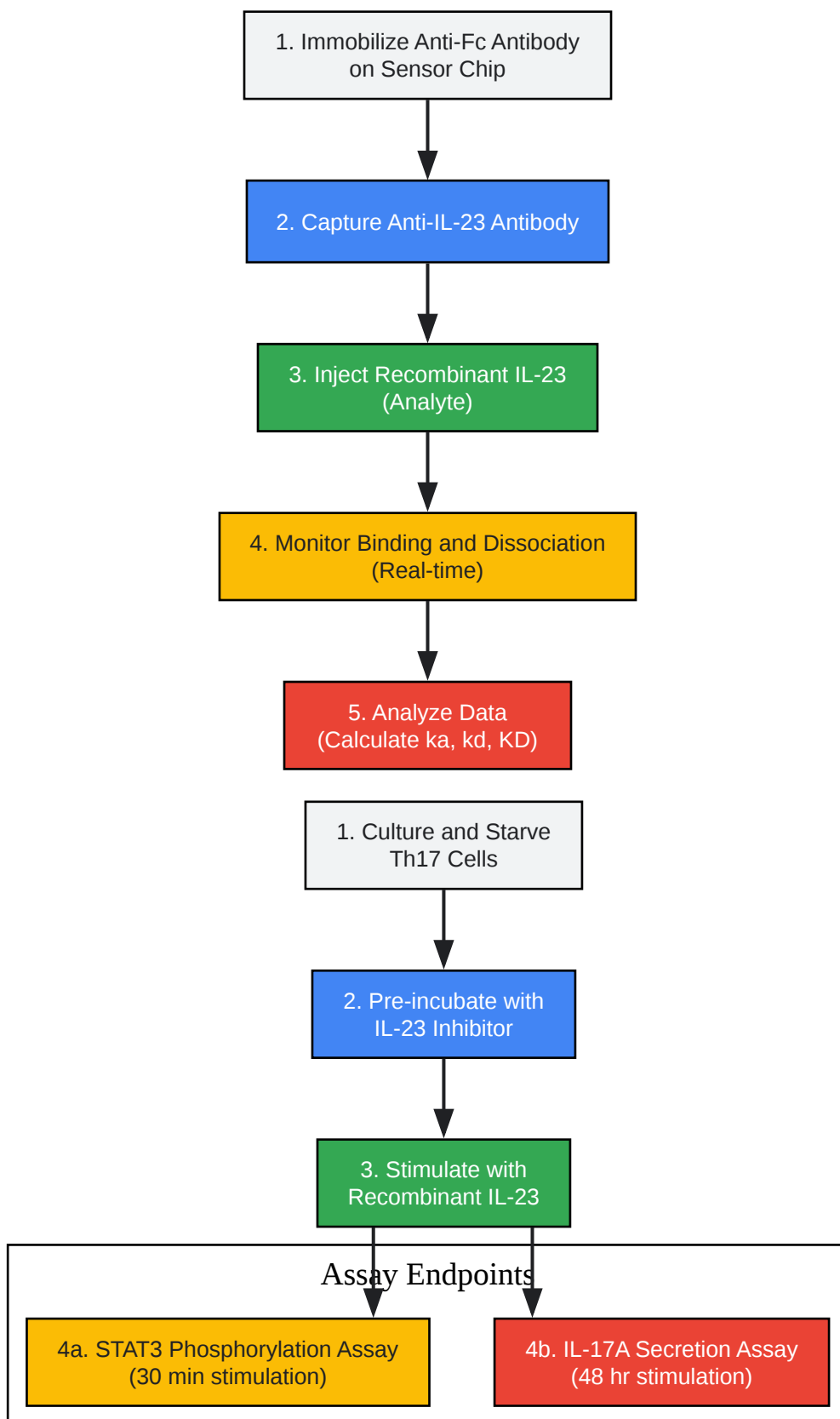
Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants of anti-IL-23 antibodies.[\[22\]](#)[\[23\]](#)

Methodology:

- Immobilization: A goat anti-human IgG Fc polyclonal antibody is immobilized on a sensor chip surface.[\[14\]](#)
- Antibody Capture: The anti-IL-23 antibody of interest is captured on the sensor chip via the immobilized anti-Fc antibody.[\[14\]](#)

- Analyte Injection: Different concentrations of recombinant human IL-23 (either single-chain or heterodimeric) are injected over the sensor surface in consecutive cycles.[14]
- Data Acquisition: The binding and dissociation events are monitored in real-time by detecting changes in the refractive index at the sensor surface.
- Data Analysis: The sensorgrams are globally fitted to a 1:1 binding model to calculate the k_a , k_d , and K_D values.[14]



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